trans-1-Propyl-4-vinyl-cyclohexane
Overview
Description
Trans-1-Propyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C11H20 . It is a cyclohexane derivative where a propyl group and a vinyl group are attached to the first and fourth carbon atoms, respectively, in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-1-Propyl-4-vinyl-cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclohexane derivatives followed by vinylation. The reaction conditions typically include the use of catalysts such as palladium or nickel complexes to facilitate the addition of the vinyl group to the cyclohexane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-1-Propyl-4-vinyl-cyclohexane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (chlorine, bromine), appropriate solvents
Major Products Formed:
Epoxides and diols: from oxidation reactions
Saturated derivatives: from reduction reactions
Halogenated compounds: from substitution reactions
Scientific Research Applications
Trans-1-Propyl-4-vinyl-cyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-1-Propyl-4-vinyl-cyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the vinyl group undergoes electrophilic addition with oxidizing agents, leading to the formation of epoxides or diols. These reactions are facilitated by the presence of catalysts that stabilize the transition state and lower the activation energy .
Comparison with Similar Compounds
Trans-1-Propyl-4-vinyl-cyclohexane can be compared with other cyclohexane derivatives such as:
1-Propyl-4-vinyl-cyclohexane: Similar structure but different stereochemistry.
1-Ethyl-4-vinyl-cyclohexane: Similar vinyl group but different alkyl substituent.
1-Propyl-4-ethyl-cyclohexane: Different substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other similar compounds .
Properties
IUPAC Name |
1-ethenyl-4-propylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-11-8-6-10(4-2)7-9-11/h4,10-11H,2-3,5-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMITAVFBXRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697416 | |
Record name | 1-Ethenyl-4-propylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276877-80-6 | |
Record name | 1-Ethenyl-4-propylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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